Methyl 2-(4-bromobenzenesulfinyl)acetate
Overview
Description
“Methyl 2-(4-bromobenzenesulfinyl)acetate” is a chemical compound with the CAS Number: 63216-00-2. It has a molecular weight of 277.14 and its IUPAC name is methyl [(4-bromophenyl)sulfinyl]acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BrO3S/c1-13-9(11)6-14(12)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3 . This code provides a specific representation of the molecular structure.Physical and Chemical Properties Analysis
“this compound” is a solid or semi-solid or lump or liquid at room temperature . .Scientific Research Applications
Reactivity and Synthesis : Methyl 2-(4-bromobenzenesulfinyl)acetate has been used in various synthetic reactions. For example, it has been utilized in the synthesis of thiosemicarbazides, triazoles, and Schiff bases as antihypertensive α-blocking agents (Abdel-Wahab et al., 2008). Additionally, it played a role in the synthesis of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate, a compound with potential applications in organic synthesis (Vasin et al., 2016).
Catalysis and Reaction Mechanisms : Studies have explored its role in catalysis and reaction mechanisms. For instance, palladium-catalyzed direct heteroarylation of bromobenzenes bearing SO2R substituents at C2 or C4 demonstrated the influence of SO2R substituents on reaction rates and yields (Bheeter et al., 2013).
Organic Chemistry and Molecular Structure : The compound has been instrumental in understanding molecular structure and reactivity in organic chemistry. Research on solvolytic rearrangement of the 2-(Δ1-cyclopentenyl)ethyl system, involving bromobenzenesulfonates, contributes to this understanding (Closson & Kwiatkowski, 1965).
Environmental and Biological Applications : While not directly related to this compound, research on similar bromobenzene compounds has implications for environmental and biological systems. For example, studies on the metabolism of m-cresol by methanogenic cultures involving bromoethanesulfonic acid provide insights into microbial processes and environmental chemistry (Roberts et al., 1990).
Safety and Hazards
This compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The compound should be handled with appropriate safety measures.
Properties
IUPAC Name |
methyl 2-(4-bromophenyl)sulfinylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3S/c1-13-9(11)6-14(12)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUSHMCEQAEEJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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